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Introduction

N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) is a thiol-reactive fluorescent
probe widely used in biological research for labeling and detecting sulfhydryl groups in proteins
and other molecules. Its maleimide group reacts specifically with free thiol groups, such as
those found in cysteine residues, forming a stable thioether bond. This reaction is accompanied
by a significant increase in fluorescence, making DACM a valuable tool for quantifying and
visualizing thiols in various biological contexts. DACM's favorable spectral properties, including
a high molar extinction coefficient and quantum yield upon reaction, contribute to its utility in
fluorescence microscopy, immunofluorescence assays, and other fluorescence-based
detection methods.[1][2] Its blue fluorescence can be readily distinguished from other common
fluorophores, allowing for multiplexing experiments.

Physicochemical and Spectral Properties of DACM

DACM is a solid, light yellow to yellow in appearance, with a molecular weight of 298.29 g/mol
and a chemical formula of C16H14N20a4.[2] For optimal performance and stability, DACM should
be stored at -20°C, protected from moisture and light. When dissolved in a solvent, it is
recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C
for shorter periods (up to 1 month), ensuring the container is sealed and protected from light.
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The spectral characteristics of DACM are crucial for its application in fluorescence microscopy.
The dye exhibits an excitation maximum (Ex) at approximately 396 nm and an emission
maximum (Em) at around 468 nm.[2] While specific values for quantum yield and molar
extinction coefficient can vary depending on the solvent and conjugation state, DACM is known
to have a high quantum yield upon reacting with thiols.[1]

Property Value Reference
Molecular Weight 298.29 g/mol [2]
Chemical Formula C16H14N204 [2]
Appearance Light yellow to yellow solid [2]
Excitation Maximum (EXx) ~396 nm [2]
Emission Maximum (Em) ~468 nm [2]
Quantum Yield (®) High upon thiol reaction [1]
Molar Extinction Coefficient (€)  High [1]

-20°C (solid), -80°C (in

Storage
solvent)

DACM-Thiol Reaction Mechanism

The labeling of proteins and other molecules by DACM occurs through a specific chemical
reaction between the maleimide group of DACM and the sulfhydryl group of a thiol, typically
from a cysteine residue. This reaction is a Michael addition, where the thiol acts as a
nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring. This
forms a stable, covalent thioether linkage. The reaction is highly selective for thiols within a pH
range of 6.5-7.5.

Caption: Reaction of DACM with a thiol group.

Experimental Protocols
Protocol 1: Labeling of Proteins in Solution

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1210941?utm_src=pdf-body
https://www.medchemexpress.com/dacm.html
https://www.benchchem.com/product/b1210941?utm_src=pdf-body
https://old.57357.org//app/uploads/2019/12/Dimethyl-Labeling-Protocol.pdf
https://www.medchemexpress.com/dacm.html
https://www.medchemexpress.com/dacm.html
https://www.medchemexpress.com/dacm.html
https://www.medchemexpress.com/dacm.html
https://www.medchemexpress.com/dacm.html
https://old.57357.org//app/uploads/2019/12/Dimethyl-Labeling-Protocol.pdf
https://old.57357.org//app/uploads/2019/12/Dimethyl-Labeling-Protocol.pdf
https://www.benchchem.com/product/b1210941?utm_src=pdf-body
https://www.benchchem.com/product/b1210941?utm_src=pdf-body
https://www.benchchem.com/product/b1210941?utm_src=pdf-body
https://www.benchchem.com/product/b1210941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol describes the labeling of purified proteins containing accessible cysteine residues
with DACM.

Materials:

Purified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

DACM powder

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium phosphate, 150 mM NacCl, pH 7.2

Quenching solution: 1 M 3-mercaptoethanol or dithiothreitol (DTT)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

e Prepare DACM Stock Solution:
o Dissolve DACM powder in anhydrous DMF or DMSO to a final concentration of 10 mM.
o This stock solution should be prepared fresh and protected from light.

o Prepare Protein Solution:

o Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.

o Ensure the buffer is free of any thiol-containing compounds. If reducing agents were used
during purification, they must be removed by dialysis or buffer exchange prior to labeling.

o Labeling Reaction:

o Add the DACM stock solution to the protein solution at a molar ratio of 10-20 moles of
DACM per mole of protein. The optimal ratio may need to be determined empirically.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
protected from light and with gentle stirring.
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e Quench Reaction:

o Add the quenching solution to the reaction mixture to a final concentration of 10 mM to
react with any unreacted DACM.

o Incubate for 30 minutes at room temperature.
o Purification of Labeled Protein:

o Separate the DACM-labeled protein from unreacted dye and quenching agent using a
size-exclusion chromatography column equilibrated with the desired storage buffer (e.g.,
PBS).

o Monitor the elution of the protein by measuring absorbance at 280 nm and the
fluorescence of DACM (ExX/Em = 396/468 nm).

e Characterization and Storage:

o Determine the degree of labeling by measuring the absorbance of the protein at 280 nm
and the DACM at 396 nm.

o Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Staining of Fixed Adherent Cells

This protocol provides a method for staining fixed cells to visualize intracellular thiols.

Materials:

Adherent cells grown on coverslips or in imaging dishes

Phosphate-buffered saline (PBS)

Fixation solution: 4% paraformaldehyde in PBS

Permeabilization solution: 0.1% Triton X-100 in PBS

DACM staining solution: 10-50 uM DACM in PBS
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e Mounting medium

e Fluorescence microscope

Procedure:

e Cell Culture and Fixation:

[e]

Culture adherent cells on coverslips or in imaging dishes to the desired confluency.

o

Wash the cells twice with PBS.

[¢]

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

[¢]

e Permeabilization:

o Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature
to permeabilize the cell membranes.

o Wash the cells three times with PBS.
o DACM Staining:

o Prepare the DACM staining solution by diluting the 10 mM stock solution in PBS to a final
concentration of 10-50 uM. The optimal concentration should be determined empirically.

o Incubate the cells with the DACM staining solution for 30-60 minutes at room temperature,
protected from light.

e Washing:
o Wash the cells three to five times with PBS to remove unbound DACM.
e Mounting and Imaging:

o Mount the coverslips onto microscope slides using an appropriate mounting medium.
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o Image the cells using a fluorescence microscope with filters appropriate for DACM
(Excitation: ~396 nm, Emission: ~468 nm).

Protocol 3: Staining of Live Adherent Cells

This protocol outlines a method for labeling viable cells to monitor dynamic changes in
intracellular thiol levels.

Materials:

Adherent cells grown in imaging dishes

Cell culture medium

DACM staining solution: 1-10 uM DACM in serum-free cell culture medium or HBSS

Fluorescence microscope with live-cell imaging capabilities
Procedure:
e Cell Culture:

o Culture adherent cells in imaging dishes to the desired confluency.
o DACM Staining:

o Prepare the DACM staining solution by diluting the 10 mM stock solution in serum-free cell
culture medium or Hank's Balanced Salt Solution (HBSS) to a final concentration of 1-10
UM. The optimal concentration should be determined empirically to minimize cytotoxicity.

o Remove the culture medium from the cells and wash once with warm serum-free medium
or HBSS.

o Incubate the cells with the DACM staining solution for 15-30 minutes at 37°C in a COz2
incubator, protected from light.

e Washing:
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o Remove the staining solution and wash the cells two to three times with warm culture
medium or HBSS to remove unbound DACM.

e Imaging:
o Add fresh, warm culture medium to the cells.

o Image the live cells immediately using a fluorescence microscope equipped with a stage-
top incubator to maintain temperature and CO: levels. Use filter sets appropriate for
DACM (Excitation: ~396 nm, Emission: ~468 nm).

Experimental Workflow Diagrams
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Prepare Protein Solution Prepare 10 mM DACM Stock
(1-10 mg/mL in Reaction Buffer) (in DMF or DMSO)

~,

Incubate Protein with DACM
(2h at RT or overnight at 4°C)

:

Quench with 3-mercaptoethanol or DTT

:

Purify via Size-Exclusion Chromatography

:

Characterize Degree of Labeling

'

Store Labeled Protein
(4°C or -20°C)

Click to download full resolution via product page

Caption: Workflow for labeling purified proteins with DACM.
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Culture Adherent Cells

l

Fix with 4% Paraformaldehyde

l

Permeabilize with 0.1% Triton X-100

l

Stain with 10-50 uM DACM

l

Wash to Remove Unbound Dye

'

Mount Coverslip

l

Image with Fluorescence Microscope

Click to download full resolution via product page

Caption: Workflow for staining fixed cells with DACM.
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Culture Adherent Cells in Imaging Dish

:

Wash with Warm Serum-Free Medium

'

Incubate with 1-10 uM DACM
(15-30 min at 37°C)

'

Wash to Remove Unbound Dye

:

Add Fresh Culture Medium

:

Image Live Cells Immediately

Click to download full resolution via product page

Caption: Workflow for staining live cells with DACM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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